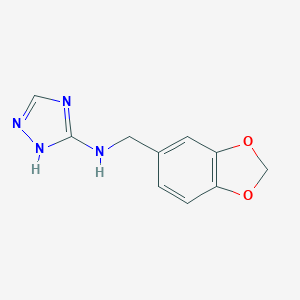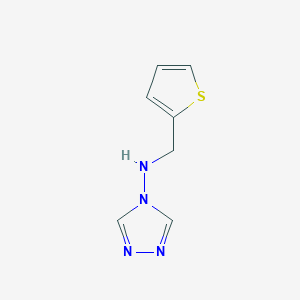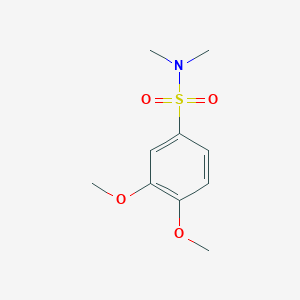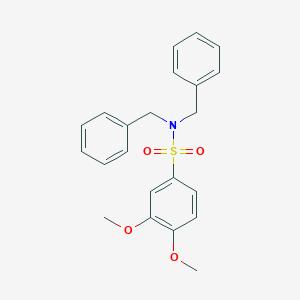
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is commonly known as PDS or PDS-2 and is a sulfonamide derivative of benzodioxine.
Wirkmechanismus
The mechanism of action of PDS-2 is not fully understood. However, it is believed that PDS-2 binds to metal ions through the nitrogen and oxygen atoms in its structure. This binding results in a change in the fluorescence properties of PDS-2, which can be used to detect the presence of metal ions.
Biochemical and Physiological Effects:
PDS-2 has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that PDS-2 can inhibit the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. This inhibition may have potential applications in the development of drugs for the treatment of diseases such as glaucoma and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PDS-2 is its selectivity for metal ions. This makes it a potential candidate for the development of sensors for the detection of metal ions in environmental and biological samples. However, one of the limitations of PDS-2 is its low solubility in water, which may affect its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on PDS-2. One potential area of research is the development of PDS-2-based sensors for the detection of metal ions in environmental and biological samples. Another potential area of research is the development of PDS-2-based drugs for the treatment of diseases such as glaucoma and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of PDS-2 and its biochemical and physiological effects.
Synthesemethoden
The synthesis of PDS-2 involves the reaction of 2,3-dihydro-1,4-benzodioxine-6-sulfonyl chloride with pyridine-2-amine in the presence of a base. This reaction results in the formation of N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide.
Wissenschaftliche Forschungsanwendungen
PDS-2 has been extensively studied for its potential applications in various fields of research. One of the main areas of research is its use as a fluorescent probe for the detection of metal ions. PDS-2 has been shown to selectively bind with metal ions such as copper, zinc, and mercury, resulting in a change in its fluorescence properties. This makes PDS-2 a potential candidate for the development of sensors for the detection of metal ions in environmental and biological samples.
Eigenschaften
Produktname |
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
|---|---|
Molekularformel |
C13H12N2O4S |
Molekulargewicht |
292.31 g/mol |
IUPAC-Name |
N-pyridin-2-yl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
InChI |
InChI=1S/C13H12N2O4S/c16-20(17,15-13-3-1-2-6-14-13)10-4-5-11-12(9-10)19-8-7-18-11/h1-6,9H,7-8H2,(H,14,15) |
InChI-Schlüssel |
LRACHUIAJOLOFR-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3 |
Kanonische SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N~1~-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}-1H-tetrazole-1,5-diamine](/img/structure/B275619.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-4H-1,2,4-triazol-4-amine](/img/structure/B275621.png)


![3-[(2-chlorobenzyl)sulfanyl]-5-[(4-methylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B275639.png)





![4-iodo-2-methyl-N-[3-(4-morpholinyl)propyl]benzenesulfonamide](/img/structure/B275660.png)


